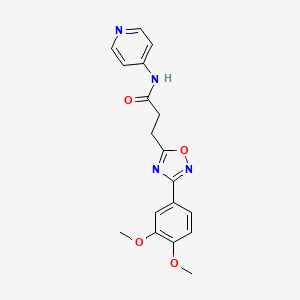
6-Nitro-2,3-di(thiophen-2-yl)quinoxaline
Descripción general
Descripción
6-Nitro-2,3-di(thiophen-2-yl)quinoxaline (NDTQ) is a quinoxaline derivative that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Electrochromic Properties : A study by Taşkın et al. (2009) focused on a novel electroactive monomer, which includes a derivative of 6-Nitro-2,3-di(thiophen-2-yl)quinoxaline, for its electrochromic properties. This compound showed promise in Near IR electrochromic device applications due to its high optical contrast in the Near IR region (Taşkın et al., 2009).
Biological Activities : Waring et al. (2002) synthesized a variety of 2,3-bifunctionalized quinoxalines, including derivatives of this compound. These compounds demonstrated significant improvements in biological effects and binding to DNA, suggesting potential applications in medicinal chemistry (Waring et al., 2002).
Synthesis of Quinoxalines : Go et al. (2015) reported a method for synthesizing various quinoxaline derivatives, including this compound, using indium. This synthesis approach is significant for producing moderate to excellent yield of quinoxaline derivatives (Go et al., 2015).
Fluorescent Properties : Research by Phadke and Rangnekar (1989) included the synthesis of 6-nitro-1,4-dioxino[2,3-b]quinoxaline derivatives and studying their fluorescent properties. These compounds could have applications in the development of dyes and pigments (Phadke & Rangnekar, 1989).
Corrosion Inhibition : A study by Janati et al. (2019) found that a derivative of this compound acted as an effective corrosion inhibitor for mild steel in hydrochloric acid environments. This highlights its potential application in materials science and engineering (Janati et al., 2019).
Conducting Polymers : Turac et al. (2011) synthesized electrochemical copolymers of 2,3-di(2-thienyl)quinoxaline derivatives, which might include this compound. These polymers are valuable for their conducting properties, indicating potential use in electronic applications (Turac et al., 2011).
Propiedades
IUPAC Name |
6-nitro-2,3-dithiophen-2-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c20-19(21)10-5-6-11-12(9-10)18-16(14-4-2-8-23-14)15(17-11)13-3-1-7-22-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJOLGZFLFNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
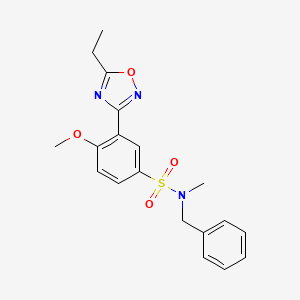
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
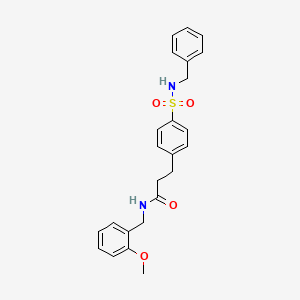
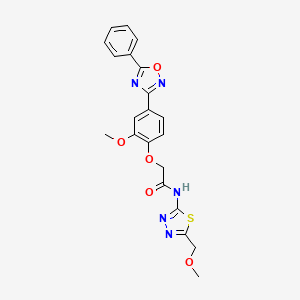




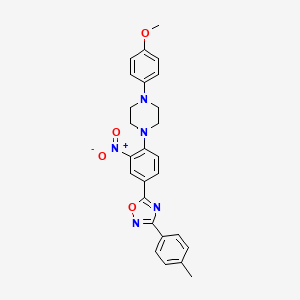

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)
